molecular formula C15H8BrCl2N3OS B2521086 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-63-1

5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2521086
CAS No.: 391863-63-1
M. Wt: 429.11
InChI Key: HHYWIJCOULYDEQ-UHFFFAOYSA-N
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Description

The compound 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide features a benzamide core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively. The 1,3,4-thiadiazole ring is appended with a 2-chlorophenyl group. This structure is part of a broader class of 1,3,4-thiadiazole derivatives studied for their antitumor, antimicrobial, and enzyme-inhibitory activities. The bromo and chloro substituents are critical for enhancing bioactivity, as halogen atoms often improve lipophilicity and target binding .

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrCl2N3OS/c16-8-5-6-12(18)10(7-8)13(22)19-15-21-20-14(23-15)9-3-1-2-4-11(9)17/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYWIJCOULYDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of 2-chlorobenzamide to obtain 5-bromo-2-chlorobenzamide. This intermediate is then reacted with 2-chlorophenyl-1,3,4-thiadiazole under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and thiadiazole formation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and organometallic reagents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with structural similarities to 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant antimicrobial properties. The thiadiazole ring structure is known for its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstReference
Compound AMethicillin-resistant Staphylococcus aureus (MRSA)
Compound BVancomycin-resistant Enterococcus faecium
Compound CDrug-resistant Candida strains

Studies have shown that derivatives of thiadiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, specific derivatives have been tested against MRSA and demonstrated comparable efficacy to established antibiotics like penicillin and ciprofloxacin.

Anticancer Activity

The anticancer potential of this compound has been a focal point in recent research. Various studies have indicated that similar compounds exhibit cytotoxic effects against different cancer cell lines, including lung (A549) and breast (MCF-7) cancers.

Table 2: Anticancer Activity of Thiazole Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound DA549 (Lung Cancer)Apoptosis induction
Compound EMCF-7 (Breast Cancer)Cell cycle arrest
Compound FVarious Solid TumorsMultiple pathways

A study specifically focused on the structure-activity relationship (SAR) of thiadiazole derivatives suggested that modifications to the thiadiazole moiety could enhance anticancer activity, indicating that this compound may also possess similar properties due to its unique structural features.

Case Studies

  • Study on Thiazole Derivatives :
    • Researchers synthesized a series of thiazole derivatives, including compounds similar to this compound. These compounds demonstrated significant antibacterial activity against Staphylococcus aureus and antifungal activity against drug-resistant strains of Candida.
  • Anticancer Investigation :
    • Another project investigated the anticancer activities of thiazole derivatives and highlighted the importance of substituent variations in enhancing biological efficacy. The findings suggested that incorporating specific functional groups could lead to improved therapeutic profiles against various cancers.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Substituent Position and Type
  • Positional Isomerism: 4-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide () differs only in the bromo group’s position (4 vs. 5 on the benzamide). 2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide () adds a second Cl on the phenyl ring. Dichlorophenyl substitution may enhance steric hindrance or alter electronic effects, though biological data are unavailable.
Halogen vs. Other Substituents :
  • Fluoro and Methoxy Analogues: Compounds like 2-fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide () replace Br/Cl with fluorine (F) or methoxy (OCH₃).

Physicochemical Properties

Melting Points and Stability :
  • Compounds with 5-phenyl-1,3,4-thiadiazol-2-amine cores () show melting points ranging from 175–225°C , influenced by substituents. For example:
    • 5-(2-chlorophenyl) derivative : Melting point = 212–214°C.
    • 5-(2-iodophenyl) derivative : Melting point = 215–217°C.

      The target compound’s melting point is unreported, but halogen size (Br vs. I) and position may affect crystallinity and stability.
Spectral Data :
  • IR Spectroscopy : All analogues show characteristic N-H (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and aromatic C=C (~1595 cm⁻¹) stretches. Bromo substitution introduces distinct C-Br vibrations (~785 cm⁻¹) ().
  • ¹H NMR : The 2-chlorophenyl group in the target compound would produce distinct aromatic proton shifts (e.g., δ ~7.3–7.6 ppm) compared to pyridinyl or methoxy-substituted analogues ().

Substituent Effects on Thiadiazole Ring

  • Sulfur-Linked Modifications :
    • 5-(o-Tolylmethylsulfanyl) derivative (): The bulky o-tolyl group may reduce solubility but enhance hydrophobic interactions. Molecular weight = 454.8 vs. 394.67 for the target compound.
    • 5-((3-Fluorobenzyl)thio) derivative (): Fluorine’s electronegativity could polarize the thioether bond, affecting reactivity.

Biological Activity

5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines.

Chemical Structure and Synthesis

The compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including chlorination and amide formation. The general synthetic route can be summarized as follows:

  • Starting Materials : 5-bromo-2-chloroaniline and 2-chlorophenyl isothiocyanate.
  • Reagents : Use of bases such as sodium hydroxide to facilitate the reaction.
  • Conditions : Reactions are generally performed under controlled temperatures and inert atmospheres to prevent degradation.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : A study showed that derivatives of thiadiazoles demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 0.03 µg/mL .
  • Antifungal Activity : Compounds similar to this compound have been tested against fungi such as Candida albicans and Aspergillus niger, showing promising results in inhibiting fungal growth .

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against breast adenocarcinoma cells (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, likely through the modulation of specific signaling pathways related to cell survival and death .

Case Studies and Research Findings

Several studies have focused on the biological activities of thiadiazole derivatives:

StudyCompound TestedBiological ActivityResults
Padmavathi et al.N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivativesAntimicrobialHigh activity against Gram-positive bacteria (MIC = 0.03-4 µg/mL)
Foroumadi et al.N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)AntibacterialEffective against S. aureus and S. epidermis
Karegoudar et al.Various thiadiazole derivativesAntiproliferativeID50 values lower than cisplatin for some compounds

Q & A

Q. Q1. What are the recommended synthetic routes for 5-bromo-2-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and what critical reaction conditions influence yield and purity?

Methodological Answer: The synthesis involves a multi-step approach:

Thiadiazole Core Formation : Cyclization of thiourea derivatives with bromine or hydrazine hydrate under reflux (70–90°C) to form the 1,3,4-thiadiazole ring .

Benzamide Coupling : Reaction of the thiadiazole intermediate with 5-bromo-2-chlorobenzoyl chloride in dichloromethane or pyridine, using triethylamine as a base to neutralize HCl byproducts. Optimal yields (>75%) require stoichiometric control (1:1.1 molar ratio) and inert conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol ensures >95% purity. Critical factors include temperature control during coupling (0–5°C) and anhydrous solvent systems .

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (%)
Thiadiazole formationThiourea, Br₂, 80°C65–7090
Benzamide couplingTriethylamine, DCM, 0°C75–8095

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) confirms substituent positions. Key signals:
    • Thiadiazole C-S resonance at δ 165–170 ppm .
    • Aromatic protons (2-chlorophenyl) at δ 7.4–8.2 ppm .
  • FTIR : Amide C=O stretch at 1680–1700 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ .
  • X-ray Crystallography : SHELX-refined structures (R-factor < 0.05) resolve bond angles and dihedral distortions caused by steric hindrance from halogen substituents .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water) validate purity (>98%) and molecular weight (M+H⁺ = 433.1) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values in anticancer assays?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HepG2 vs. MCF-7). Include positive controls (e.g., doxorubicin) .
  • Metabolic Interference : Thiadiazole sulfur atoms may reduce MTT-formazan crystals, causing false positives. Validate results with flow cytometry (Annexin V/PI staining) .
  • Solubility Effects : Use DMSO concentrations <0.1% and confirm compound stability via LC-MS during assays .

Case Study : A 2024 study resolved conflicting IC₅₀ values (12 μM vs. 45 μM) by identifying thiadiazole-mediated ROS generation in sensitive cell lines, requiring redox-balanced culture conditions .

Q. Q4. What computational strategies best predict this compound’s binding interactions with kinase targets like EGFR or VEGFR2?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17). Key interactions:
    • Halogen bonding between Br/Cl and kinase hinge residues (e.g., Met793 in EGFR) .
    • Thiadiazole π-π stacking with hydrophobic pockets .
  • MD Simulations : AMBER force fields (100 ns trajectories) assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond persistence .
  • Free Energy Calculations : MM-PBSA/GBSA quantify ΔG_binding. Correlate with experimental IC₅₀ using linear regression (R² > 0.85) .

Validation : A 2023 study combined docking with SPR (surface plasmon resonance) to confirm nanomolar affinity (Kd = 89 nM) for VEGFR2, aligning with computed ΔG of −9.2 kcal/mol .

Q. Q5. How does the 2-chlorophenyl substituent influence this compound’s reactivity in nucleophilic substitution reactions compared to analogs?

Methodological Answer:

  • Steric Effects : The 2-chloro group increases steric hindrance, reducing SN2 reactivity at the benzamide carbonyl. Kinetic studies show 3x slower substitution vs. para-substituted analogs .
  • Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity at the thiadiazole C5 position. DFT calculations (B3LYP/6-311+G(d,p)) confirm higher partial positive charge (+0.32 e) .
  • Reaction Optimization : Use polar aprotic solvents (DMF) and phase-transfer catalysts (TBAB) to improve yields in Suzuki couplings (70–80% with aryl boronic acids) .

Q. Q6. What crystallographic challenges arise in determining this compound’s solid-state structure, and how are they addressed?

Methodological Answer:

  • Twining/Disorder : Common due to flexible thiadiazole-benzamide linkage. Solutions:
    • Collect high-resolution data (d < 0.8 Å) at synchrotrons .
    • Use SHELXL’s TWIN/BASF commands for refinement .
  • Halogen Interactions : Br/Cl atoms form type-II halogen bonds (C-X⋯N, angles ~160°). Multipole refinement (HARt) quantifies electrostatic contributions .
  • Thermal Motion : Low-temperature data collection (100 K) reduces ADPs. Anisotropic refinement for non-H atoms improves accuracy .

Example : A 2022 Acta Cryst. study (CCDC 2250225) resolved disorder in the 2-chlorophenyl group using SQUEEZE, revealing a 7.8° dihedral angle between aromatic rings .

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